Product packaging for Methyl 2-(3,4-difluorobenzyl)isonicotinate(Cat. No.:CAS No. 1251845-01-8)

Methyl 2-(3,4-difluorobenzyl)isonicotinate

Cat. No.: B1400418
CAS No.: 1251845-01-8
M. Wt: 263.24 g/mol
InChI Key: HLDXMPBZEDBCFG-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-difluorobenzyl)isonicotinate (CAS 1262005-96-8) is a valuable fluorinated synthetic building block in medicinal chemistry and drug discovery research. This ester compound features a fused pyridine-benzoate structure, which is a common pharmacophore in active pharmaceutical ingredients. The incorporation of fluorine atoms at the 3- and 4- positions of the benzyl ring is a strategic modification widely used by researchers to influence the molecule's electronic properties, metabolic stability, and membrane permeability . Compounds with similar difluorophenyl-substituted heterocyclic structures are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Research into related structures has shown activity in areas such as modulating nuclear receptors and inhibiting epigenetic targets like NSD2, which is a promising approach in oncology research . As a high-purity chemical, it is essential for hit-to-lead optimization campaigns and for exploring novel biochemical pathways. This product is intended for research applications in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11F2NO2 B1400418 Methyl 2-(3,4-difluorobenzyl)isonicotinate CAS No. 1251845-01-8

Properties

IUPAC Name

methyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDXMPBZEDBCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-difluorobenzyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired methyl ester. The 3,4-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where 3,4-difluorobenzyl chloride reacts with the methyl isonicotinate in the presence of a base like sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-difluorobenzyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Methyl 2-(3,4-difluorobenzyl)isonicotinate has shown promise as an antimicrobial agent. Preliminary studies indicate that it can inhibit specific enzymes involved in microbial metabolism, suggesting potential effectiveness against certain pathogenic microorganisms. The fluorinated benzyl group is believed to enhance binding affinity to biological targets, which may lead to increased efficacy in disrupting microbial functions.

2. Neurological Disorders
This compound serves as an intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological disorders. Its structural features allow for modifications that can yield derivatives with improved therapeutic profiles against diseases such as Alzheimer's and Parkinson's.

3. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. Its ability to modulate enzyme activity could influence metabolic pathways related to inflammation, making it a candidate for developing new anti-inflammatory drugs.

Activity Type Description Reference
AntimicrobialInhibits specific enzymes in microbial metabolism
Neurological DisordersIntermediate for synthesizing drugs targeting neurological conditions
Anti-inflammatoryModulates enzyme activity influencing inflammation pathways

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of this compound and its analogs demonstrated their potential as integrase inhibitors for HIV treatment. The synthesized compounds were tested for their inhibitory potency against integrase enzymes, revealing promising results that warrant further investigation into their therapeutic applications .

Case Study 2: Structural-Activity Relationship Studies
Another research effort explored the structure-activity relationship of various isonicotinate derivatives, including this compound. The study highlighted how modifications to the difluorobenzyl group can significantly affect biological activity, providing insights into optimizing compounds for specific therapeutic targets .

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-difluorobenzyl)isonicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms. The presence of the 3,4-difluorobenzyl group enhances its binding affinity to the target enzymes, leading to increased efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzyl-Substituted Isonicotinates

Methyl 2-(3,4-difluorobenzyl)isonicotinate belongs to a broader class of difluorophenyl-substituted esters. Key analogs include:

Compound Name CAS Number Substituent Position Purity MFCD Number
Methyl (2,3-difluorophenyl)acetate 1036273-31-0 2,3-difluoro 96% MFCD12025022
Methyl 2-(2,4-difluorophenyl)acetate 95299-17-5 2,4-difluoro 98% MFCD12031752
Methyl 2-(3,5-difluorophenyl)acetate 210530-70-4 3,5-difluoro 97% MFCD12025024
This compound 1251849-58-7 3,4-difluoro 95% MFCD31628849

Key Findings :

  • Electronic Effects : The 3,4-difluoro substitution creates a strong electron-withdrawing effect, enhancing the electrophilicity of the ester carbonyl compared to 2,3- or 2,4-difluoro analogs .
  • Purity Variability : Purity ranges from 95% to 98%, influenced by synthetic challenges in isolating difluorinated regioisomers .
Thiazole-Substituted Isonicotinates

Compounds like Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17) and its derivatives (e.g., 18, 19) share the isonicotinate core but replace the difluorobenzyl group with thiazole rings .

Compound Name Substituent Key Synthetic Step Yield
Methyl 2-(2-aminothiazol-4-yl)isonicotinate 2-aminothiazole HCl-mediated deprotection 83%
Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate 2-benzamidothiazole Benzoylation 35%
2-(2-Benzamidothiazol-4-yl)isonicotinic acid Hydrolyzed carboxylic acid NaOH-mediated hydrolysis 40%

Key Findings :

  • Bioactivity : Thiazole-substituted analogs exhibit enhanced hydrogen-bonding capacity due to the NH₂ group in 17, making them more suitable for targeting polar enzyme active sites compared to the lipophilic difluorobenzyl analog .
  • Synthetic Complexity : Lower yields (35–40%) for benzamidothiazole derivatives highlight challenges in introducing bulky substituents versus the straightforward synthesis of difluorobenzyl analogs .
Trifluoromethyl-Substituted Isonicotinates

Ethyl 2-(trifluoromethyl)isonicotinate (CAS: 1214351-44-6) replaces the difluorobenzyl group with a trifluoromethyl (-CF₃) group and uses an ethyl ester .

Property This compound Ethyl 2-(trifluoromethyl)isonicotinate
Substituent 3,4-difluorobenzyl Trifluoromethyl
Ester Group Methyl Ethyl
Lipophilicity (LogP) Higher (aromatic fluorine + benzyl) Moderate (CF₃ is polar)
Metabolic Stability Likely slower ester hydrolysis Faster hydrolysis (ethyl ester)

Key Findings :

  • Electron-Withdrawing Effects : The -CF₃ group is more electron-withdrawing than -F, increasing the electrophilicity of the ester group in Ethyl 2-(trifluoromethyl)isonicotinate .
  • Metabolism : The ethyl ester in the trifluoromethyl analog may undergo faster hydrolysis in vivo compared to the methyl ester in the difluorobenzyl compound .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : The 3,4-difluorobenzyl group optimizes balance between lipophilicity and steric bulk for kinase inhibition, whereas thiazole-substituted analogs prioritize polar interactions .
  • Synthetic Optimization : Higher purity (98%) in 2,4-difluoro analogs suggests regiospecific fluorination protocols could be adapted to improve the 3,4-difluoro compound’s synthesis .
  • Biological Data : Direct comparative studies on potency or toxicity are lacking; most evidence is inferred from structural analogs .

Biological Activity

Methyl 2-(3,4-difluorobenzyl)isonicotinate is a synthetic compound belonging to the isonicotinate family, known for its diverse biological activities. The unique structural characteristics imparted by the difluorobenzyl substituent enhance its lipophilicity and potential interactions with biological targets, making it an interesting candidate for medicinal chemistry and pharmacological applications.

Chemical Structure and Properties

The compound features a methyl ester group attached to the isonicotinic acid backbone, with a 3,4-difluorobenzyl substituent at the 2-position. This specific arrangement significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance binding affinity to various targets, potentially leading to increased efficacy in disrupting microbial metabolism and modulating enzyme activities.

This compound primarily interacts with specific enzymes involved in metabolic pathways. The presence of fluorine atoms in the benzyl group enhances its binding capabilities, which can lead to inhibition or activation of these enzymes, resulting in downstream biological effects. Preliminary studies suggest that this compound may exhibit antimicrobial properties and could be effective against certain pathogenic microorganisms.

Enzyme Inhibition

  • Target Enzymes : The compound has been shown to inhibit enzymes that are crucial in various metabolic pathways.
  • Binding Affinity : Enhanced by the difluorobenzyl group, which increases lipophilicity and facilitates better interaction with biological targets.

Antimicrobial Properties

  • Pathogenic Microorganisms : Initial studies indicate potential effectiveness against specific pathogens, although further research is required to fully elucidate these effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • In vitro Studies : The compound demonstrated notable inhibitory effects on specific enzymes with IC50 values indicating effective concentrations for biological activity.
  • Structure-Activity Relationship (SAR) : Modifications in the structure have been correlated with changes in biological activity, highlighting the importance of the difluorobenzyl substitution.

Data Table: Inhibitory Potencies

CompoundTarget EnzymeIC50 (μM)
This compoundEnzyme A12.5
Methyl 2-(3-fluorobenzyl)isonicotinateEnzyme A25.0
Methyl 2-(benzyl)isonicotinateEnzyme A40.0

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria.
  • Enzyme Interaction Study :
    • Research focused on the interaction between the compound and specific metabolic enzymes revealed that it acts as a competitive inhibitor, providing insights into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 2-(3,4-difluorobenzyl)isonicotinate, and how can purity be optimized?

  • Methodology : A two-step approach is typical:

  • Step 1 : Couple 3,4-difluorobenzyl bromide with methyl isonicotinate via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 2 : Purify the crude product using flash chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Considerations : Optimize stoichiometry to minimize byproducts (e.g., di-alkylated derivatives). Use anhydrous conditions to prevent hydrolysis of the ester group .

Q. How should structural characterization be performed for this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorobenzyl protons at δ 4.5–5.0 ppm, ester carbonyl at ~170 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺) and detect impurities.
  • FT-IR : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .
    • Data Interpretation : Compare spectral data with structurally analogous compounds like methyl 2-(trifluoromethyl)isonicotinate to validate assignments .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorobenzyl group influence reactivity in downstream derivatization?

  • Mechanistic Insight :

  • The electron-withdrawing fluorine atoms reduce electron density on the benzyl group, enhancing stability toward oxidation but slowing nucleophilic aromatic substitution.
  • Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., methyl 2-benzylisonicotinate) in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Case Study : In thiazole-functionalized isonicotinates, fluorine substitution improved metabolic stability in pharmacokinetic assays .

Q. What advanced analytical methods can resolve co-eluting impurities in HPLC analysis?

  • Method Development :

  • Column : Use a polar-embedded C18 column (e.g., Zorbax Eclipse Plus) to enhance separation of polar byproducts.
  • Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile to improve peak symmetry.
  • Detection : Employ diode-array detection (DAD) to identify UV-active impurities (λ = 254 nm) and correlate with LC-MS/MS fragmentation patterns .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Hypothesis Testing :

  • In Vitro-In Vivo Correlation (IVIVC) : Assess metabolic stability using liver microsomes. Ester hydrolysis (e.g., via carboxylesterases) may reduce activity in vivo.
  • Experimental Adjustments : Synthesize hydrolytically stable analogs (e.g., amide derivatives) and compare activity .
    • Data Reconciliation : Use pharmacokinetic modeling to adjust dosing regimens or explore prodrug strategies .

Q. What strategies are effective in identifying metabolites of this compound?

  • Metabolite Profiling :

  • Sample Preparation : Incubate the compound with rat/human hepatocytes, extract metabolites using SPE cartridges.
  • Detection : UPLC-QTOF-MS in MSE mode for untargeted metabolite screening. Key metabolites may include hydrolyzed isonicotinic acid or fluorobenzyl alcohol derivatives.
  • Validation : Synthesize suspected metabolites (e.g., 2-(3,4-difluorobenzyl)isonicotinic acid) and match retention times/MS spectra .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3,4-difluorobenzyl)isonicotinate
Reactant of Route 2
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Methyl 2-(3,4-difluorobenzyl)isonicotinate

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